molecular formula C18H28Cl3N3O2 B2994662 N-(2-chlorobenzyl)-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride CAS No. 1396849-80-1

N-(2-chlorobenzyl)-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride

Cat. No.: B2994662
CAS No.: 1396849-80-1
M. Wt: 424.79
InChI Key: XVHOBMZMNJEACG-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the design and synthesis of novel bioactive molecules. This compound features a complex structure that incorporates a chlorobenzyl group, a piperazine ring, and a cyclopropane moiety, presenting multiple vectors for further chemical modification and structure-activity relationship (SAR) studies. The acetamide functional group serves as a critical linker, and its properties can be explored in the context of amide bond bioisosterism, a strategy widely used to optimize the metabolic stability, potency, and pharmacokinetic profiles of lead compounds . The dihydrochloride salt form enhances the compound's solubility in aqueous systems, facilitating its use in various in vitro biological assays. Researchers may utilize this compound as a key synthetic intermediate or a structural template in hit-to-lead optimization campaigns. Its piperazine subunit is a common pharmacophore found in many clinically approved drugs, often contributing to target binding and solubility. The presence of the 2-chlorobenzyl group suggests potential investigation into its interaction with various enzymatic targets, while the cyclopropyl-hydroxyethyl chain could be explored for its conformational influence on the piperazine ring. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O2.2ClH/c19-16-4-2-1-3-15(16)11-20-18(24)13-22-9-7-21(8-10-22)12-17(23)14-5-6-14;;/h1-4,14,17,23H,5-13H2,(H,20,24);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHOBMZMNJEACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)CC(=O)NCC3=CC=CC=C3Cl)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core with a cyclopropyl and hydroxyethyl substituent, which may enhance its solubility and biological activity. The presence of the chlorobenzyl moiety is also significant, as it may influence the compound's interaction with biological targets.

Structural Feature Description
Piperazine CoreCentral structure known for diverse biological activities
Cyclopropyl GroupEnhances pharmacological properties
Hydroxyethyl SubstituentIncreases solubility and potential interactions
Chlorobenzyl MoietyMay affect receptor binding and activity

The exact mechanism of action for N-(2-chlorobenzyl)-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride is not fully elucidated. However, preliminary studies suggest that it interacts with various receptors and enzymes, modulating their activity. Its potential actions include:

  • Antipsychotic effects : Similar to other piperazine derivatives, this compound may exhibit antipsychotic properties through dopamine receptor antagonism.
  • Antitumor activity : The structural features may confer the ability to inhibit tumor growth through various pathways.
  • Anti-inflammatory effects : The compound may reduce inflammation by modulating cytokine production and immune response.

Case Studies

  • Antitumor Activity in Breast Cancer Models :
    A study evaluated the effects of piperazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain derivatives exhibited synergistic effects when combined with conventional chemotherapeutics like doxorubicin, enhancing cytotoxicity and inducing apoptosis .
  • Antimicrobial Studies :
    Research on related piperazine compounds has shown promising results against various pathogens, suggesting that N-(2-chlorobenzyl)-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride may possess similar antimicrobial properties.

Comparison with Similar Compounds

a) N-Benzyl-2-piperazin-1-yl-acetamide Dihydrochloride (CAS 827614-58-4)

  • Key Differences: Lacks the 2-chlorobenzyl group (has a simple benzyl substituent), reducing lipophilicity and electronic effects.
  • Implications: Lower predicted binding affinity to targets requiring halogen interactions. Both share dihydrochloride salt forms, suggesting similar solubility profiles .

b) N-Cyclohexyl-2-(4-propylpiperazin-1-yl)acetamide

  • Key Differences :
    • Cyclohexyl group replaces 2-chlorobenzyl, increasing hydrophobicity but eliminating aromatic π-π interactions.
    • Piperazine has a linear propyl chain instead of a cyclopropyl-hydroxyethyl group, reducing conformational rigidity and hydrogen-bonding capacity.
  • Implications :
    • Likely inferior target selectivity in environments requiring polar interactions (e.g., enzyme active sites).
    • Higher metabolic stability due to cyclohexyl group’s resistance to oxidation .

Agrochemical Acetamide Derivatives ()

Compounds like metazachlor and dimethachlor share the acetamide backbone but differ critically:

  • Substituents : Chlorinated aromatic rings (e.g., 2,6-dimethylphenyl) instead of benzyl/piperazine groups.
  • Function : Act as herbicides by inhibiting fatty acid elongation, unlike the target compound’s presumed pharmaceutical applications.
  • Structural Insights : The absence of charged groups (e.g., dihydrochloride) in agrochemicals reduces water solubility, aligning with their soil-based activity .

Crystallographic and Conformational Comparisons ()

The title compound in , 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide , highlights:

  • Conformational Flexibility : Three distinct molecular conformations in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°.
  • Hydrogen Bonding : N–H⋯O interactions stabilize dimer formation (R₂²(10) motif).
  • Contrast with Target Compound :
    • The target’s dihydrochloride salt may enforce tighter crystal packing due to ionic interactions.
    • Piperazine’s cyclopropyl-hydroxyethyl substituent introduces additional steric and electronic effects absent in ’s dichlorophenyl derivative .

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